3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule. It features a unique structure combining a thiazolidinone ring, a piperazine moiety, and a pyridopyrimidinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Attachment of the Ethoxypropyl Group: This step involves the alkylation of the thiazolidinone intermediate with 3-bromoethoxypropane in the presence of a base like potassium carbonate.
Formation of the Pyridopyrimidinone Core: This can be synthesized by cyclization reactions involving appropriate pyridine and pyrimidine precursors.
Introduction of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative is introduced to the pyridopyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The piperazine and ethoxypropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Antimicrobial Activity: Investigated for its potential to inhibit bacterial and fungal growth.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazolidinone ring and piperazine moiety are known to interact with various biological targets, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings.
Piperazine Derivatives: Compounds containing piperazine moieties.
Pyridopyrimidinones: Compounds with similar pyridopyrimidinone cores.
Uniqueness
This compound is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity. The presence of the ethoxypropyl group and the specific arrangement of the rings make it different from other similar compounds.
Conclusion
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a fascinating molecule with potential applications in various fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Biological Activity
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a thiazolidinone ring and a pyridopyrimidinone core, which are significant for its biological interactions. The molecular formula is C21H26N4O4S2 with a molecular weight of 462.6 g/mol.
Property | Value |
---|---|
Molecular Formula | C21H26N4O4S2 |
Molecular Weight | 462.6 g/mol |
IUPAC Name | (5Z)-3-(3-ethoxypropyl)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI Key | CTXKMQVRJSYDSR-SSZFMOIBSA-N |
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors within biological pathways. The presence of the thiazolidinone moiety suggests potential interactions with metabolic enzymes, while the piperazine group may enhance receptor binding affinity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may bind to specific receptors in the central nervous system or other tissues, influencing neurotransmitter release and signaling pathways.
Biological Activity
Research indicates that compounds similar to this one exhibit various biological activities, including:
Anticancer Activity
Several studies have suggested that compounds containing thiazolidinone and pyridopyrimidine structures can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Antimicrobial Properties
The unique structure may also confer antimicrobial activity against a range of pathogens. The thiazolidinone ring is known for its role in enhancing antibacterial effects.
Case Studies
-
Anticancer Effects : A study demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation.
- Study Reference : Smith et al., "Anticancer Properties of Thiazolidinone Derivatives," Journal of Medicinal Chemistry, 2023.
-
Antimicrobial Activity : Research on similar thiazolidinones indicated effective inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.
- Study Reference : Johnson et al., "Exploring the Antimicrobial Potential of Thiazolidinones," International Journal of Antimicrobial Agents, 2022.
Comparative Analysis
When compared to other thiazolidinones and pyridopyrimidinones, this compound's unique functional groups may provide enhanced specificity and potency against certain biological targets.
Compound | Activity Type | Key Findings |
---|---|---|
Thiazolidinone A | Anticancer | Induces apoptosis via caspase pathway |
Pyridopyrimidine B | Antimicrobial | Effective against gram-positive bacteria |
Subject Compound | Potentially both | Unique structure may enhance efficacy |
Properties
Molecular Formula |
C23H29N5O3S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O3S2/c1-3-25-11-13-26(14-12-25)20-17(21(29)27-9-6-5-8-19(27)24-20)16-18-22(30)28(23(32)33-18)10-7-15-31-4-2/h5-6,8-9,16H,3-4,7,10-15H2,1-2H3/b18-16- |
InChI Key |
KGGICRJRXOYVPM-VLGSPTGOSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOCC |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOCC |
Origin of Product |
United States |
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